Bienvenue dans la boutique en ligne BenchChem!

C8H10K2O15Sb2

Aqueous solubility Gastrointestinal absorption Bioavailability

Antimony potassium tartrate trihydrate (CAS 28300-74-5) is the preferred water-soluble Sb(III) source for analytical standard preparation, mixed oxide catalyst synthesis, and toxicology. Its 83 g/L solubility enables high-concentration stock solutions for AAS, ICP-MS, and ion chromatography without acid digestion. USP-monographed grade (99.0–103.0%) ensures traceable QC for pharmaceutical analysis. This trihydrate provides a stoichiometrically defined single-source precursor for KSbO₃ and KSb₃O₅ phases, eliminating phase heterogeneity. Verify trihydrate specification and analytical-grade purity for reproducible results.

Molecular Formula C8H10K2O15Sb2
Molecular Weight 667.87 g/mol
CAS No. 28300-74-5
Cat. No. B2896019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC8H10K2O15Sb2
CAS28300-74-5
Molecular FormulaC8H10K2O15Sb2
Molecular Weight667.87 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]
InChIInChI=1S/2C4H4O6.2K.3H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;3*1H2;;/q2*-2;2*+1;;;;2*+3/p-4
InChIKeyWBTCZEPSIIFINA-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 12 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70 °F (NTP, 1992)
Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol;  insoluble in alcohol /Hemihydrate/
In water, 83,000 mg/L at 20 °C
1 g dissolves in 12 mL water, 3 mL boiling water
1 gram dissolves in 15 mL glycerol
Slightly soluble in water
Insoluble in alcohol

Antimony Potassium Tartrate Trihydrate (CAS 28300-74-5): Basic Identity and Solubility-Driven Differentiation for Scientific Procurement


Antimony potassium tartrate trihydrate (CAS 28300-74-5, molecular formula C8H10K2O15Sb2, empirical formula C8H4K2O12Sb2·3H2O), historically known as tartar emetic, is a water-soluble, crystalline trivalent antimony coordination complex comprising the dimeric anion [Sb2(C4H2O6)2]2− balanced by potassium cations [1]. It is distinguished from other antimonials by a substantially high aqueous solubility of 8.3 g/100 mL at 20°C, corresponding to ~83 g/L, a property that directly underpins its differential bioavailability, analytical utility as a soluble Sb(III) standard, and role as a precursor for antimony-containing mixed oxide catalysts [2][3]. The compound exists as a trihydrate with a melting point ≥300 °C, and it yields acidic aqueous solutions (pH 4.0 at 50 g/L, 20 °C) [4].

Why Antimony Potassium Tartrate Trihydrate Cannot Be Readily Substituted by Alternative Antimony Compounds or Hydrates


Antimony potassium tartrate trihydrate (CAS 28300-74-5) differs fundamentally from alternative antimony compounds in aqueous solubility, gastrointestinal bioavailability, tissue distribution kinetics, and precursor decomposition behavior, making generic substitution invalid for analytical, toxicological, and materials applications. Its solubility (83 g/L) is orders of magnitude higher than that of antimony trioxide (~1 mg/L), driving a 10 % versus 1 % gastrointestinal absorption differential [1][2]. Trivalent antimony potassium tartrate also exhibits distinct tissue accumulation and excretion patterns compared with pentavalent antimonials (e.g., sodium stibogluconate, meglumine antimoniate), which have superior clinical tolerance [3][4]. Furthermore, the trihydrate crystalline form serves as a well-defined stoichiometric precursor for mixed oxide catalysts (KSbO₃, K₀.₅₁Sb₀.₆₇Sb₂O₆.₂₆) upon calcination, whereas alternative hydrates or amorphous forms yield variable phase compositions [5]. Procurement decisions must therefore verify the exact hydrate specification (trihydrate, CAS 28300-74-5) and analytical-grade purity (≥99.0 %) to ensure reproducibility.

Quantitative Evidence for Antimony Potassium Tartrate Trihydrate (CAS 28300-74-5) Differentiating Performance vs. Comparator Antimony Compounds


Aqueous Solubility and Bioavailability Differentiation: Antimony Potassium Tartrate Trihydrate vs. Antimony Trioxide

Antimony potassium tartrate trihydrate (APT) demonstrates 83 g/L aqueous solubility at 20 °C, contrasting with the low solubility of antimony trioxide (ATO) of approximately 1 mg/L [1][2]. This 83,000‑fold solubility difference drives a 10‑fold higher estimated gastrointestinal absorption (10 % for APT vs. 1 % for ATO) and a correspondingly greater systemic bioavailability [3]. APT is therefore appropriate for studies requiring high dissolved antimony(III) concentrations or rapid absorption, whereas ATO is better suited for low‑solubility particulate exposure models.

Aqueous solubility Gastrointestinal absorption Bioavailability

Excretion Route Differentiation: Antimony Potassium Tartrate Trihydrate vs. Piperazine Di‑Antimonyl Tartrate (Bilharcid)

In a comparative study in monkeys, radiolabeled antimony potassium tartrate and piperazine di‑antimonyl tartrate (Bilharcid) both accumulated predominantly in the liver, but they exhibited markedly different primary excretion routes [1]. The majority of antimony potassium tartrate‑derived radioactivity was excreted in the urine, whereas the majority of piperazine di‑antimonyl tartrate‑derived radioactivity was excreted in the faeces. This urinary vs. faecal excretion dichotomy has significant implications for renal vs. hepatic clearance mechanisms and for the interpretation of toxicokinetic studies.

Tissue distribution Excretion pathway Pharmacokinetics

Cardiovascular Toxicity and Lethality Onset: Antimony Potassium Tartrate Trihydrate vs. Sodium Antimony Dimercaptosuccinate (TWSb)

In conscious dogs receiving repeated daily intravenous injections, antimony potassium tartrate (tartar emetic) produced mortality after 3 to 5 days of treatment, whereas sodium antimony dimercaptosuccinate (TWSb) produced mortality only after 5 to 7 days of treatment [1]. This more rapid lethality onset with APT indicates a narrower therapeutic window and greater acute cardiovascular toxicity relative to the dimercaptosuccinate complex.

Cardiovascular toxicity Lethality Therapeutic index

DNA Double‑Strand Break Repair Inhibition Potency: Antimony Potassium Tartrate Trihydrate vs. Antimony Trichloride

Antimony potassium tartrate (APT) inhibited DNA double‑strand break (DSB) rejoining at lower concentrations than antimony trichloride (SbCl₃). In vitro, 0.2 mM SbCl₃ significantly inhibited DSB rejoining, whereas 0.4 mM was required for APT [1]. Correspondingly, the mean lethal dose (D₀) for treatment with SbCl₃ was approximately 0.21 mM, compared with 0.12 mM for APT, indicating that APT is approximately 1.75‑fold more cytotoxic in this assay system.

Genotoxicity DNA repair inhibition Radiobiology

Analytical Grade Purity Specifications and Pharmacopeial Compliance for Procurement Quality Assurance

Commercially available antimony potassium tartrate trihydrate is supplied in analytical grades meeting USP monograph specifications: assay 99.0–103.0 % C₈H₄K₂O₁₂Sb₂·3H₂O [1]. Higher‑purity grades (99.95 % trace metals basis) are available for applications requiring minimal metal contamination, with specific optical rotation [α]20/D +141° (c = 2 in H₂O) serving as an identity verification parameter . In contrast, alternative antimony compounds such as sodium stibogluconate and meglumine antimoniate lack comparable compendial monographs for analytical‑grade specifications, complicating procurement quality assurance.

Purity USP compliance Analytical grade

Precursor Utility for Mixed Oxide Catalyst Synthesis: APT Trihydrate vs. Alternative Antimony Sources

Antimony potassium tartrate trihydrate serves as a single‑source molecular precursor for the preparation of potassium‑antimony mixed oxide phases including Sb₂O₃, KSb₃O₅, K₀.₅₁Sb₀.₆₇Sb₂O₆.₂₆, and KSbO₃ upon thermal decomposition [1]. Calcination at 500 °C yields KSbO₃ as the main crystalline phase, which exhibits catalytic activity for 2‑propanol conversion. The well‑defined stoichiometry of the trihydrate (C₈H₄K₂O₁₂Sb₂·3H₂O) ensures reproducible oxide phase composition, whereas alternative precursors such as antimony trioxide plus potassium salts require precise mixing and may produce heterogeneous phase mixtures.

Catalyst precursor Mixed oxides Calcination

Priority Application Scenarios for Antimony Potassium Tartrate Trihydrate (CAS 28300-74-5) Based on Quantitative Differentiation Evidence


High‑Concentration Sb(III) Standard Solution Preparation for Analytical Calibration and Environmental Monitoring

Owing to its 83 g/L aqueous solubility, antimony potassium tartrate trihydrate is the preferred source for preparing high‑concentration Sb(III) stock solutions for atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP‑MS), and ion chromatography calibration. The USP‑grade material (99.0–103.0 % purity) ensures traceable, reproducible standard preparation, whereas low‑solubility alternatives such as antimony trioxide are unsuitable for this purpose without aggressive acid digestion [1]. Additionally, EPA Method 200.7 and analogous environmental monitoring protocols utilize APT as the primary Sb(III) calibration standard [2].

Mechanistic Toxicology Studies Requiring Reproducible Trivalent Antimony Exposure with Defined Pharmacokinetic Properties

APT is the appropriate choice for toxicological investigations where high systemic bioavailability (10 % GI absorption) and reproducible tissue distribution are required. Its well‑characterized toxicity profile—including 1.75‑fold higher DNA repair inhibition potency vs. antimony trichloride and 2‑day shorter mortality latency vs. TWSb—establishes it as a robust positive control for Sb(III)‑mediated toxicity screening and for comparative studies of antimony compound class effects [3][4][5]. Researchers should note the compound's narrow therapeutic window and predominant urinary excretion when designing ADME studies [6].

Single‑Source Molecular Precursor for Potassium‑Antimony Mixed Oxide Catalyst Synthesis

For the reproducible synthesis of KSbO₃, KSb₃O₅, and related potassium‑antimony mixed oxide phases, antimony potassium tartrate trihydrate provides a stoichiometrically well‑defined single‑source precursor. Thermal decomposition at 500 °C yields KSbO₃ as the main crystalline phase with catalytic activity in 2‑propanol conversion, eliminating the phase heterogeneity associated with physical mixtures of antimony trioxide and potassium salts [7]. This application is particularly relevant for solid‑state chemists and catalysis researchers requiring reproducible oxide phase composition.

Pharmaceutical Compendial Reference Standard for Antimony‑Containing Drug Formulation Analysis

The availability of USP‑monographed, analytical‑grade antimony potassium tartrate trihydrate (assay 99.0–103.0 %, specific optical rotation +141°) provides a traceable reference material for quality control of antimony‑containing pharmaceutical preparations and for method validation in compendial testing [8]. Unlike sodium stibogluconate or meglumine antimoniate, which lack comparable USP monographs, APT offers a defined, purchasable reference standard with established identity and purity criteria, facilitating regulatory compliance in analytical development.

Quote Request

Request a Quote for C8H10K2O15Sb2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.